Cas no 15965-54-5 (2-Chloro-5-methoxybenzimidazole)

2-Chloro-5-methoxybenzimidazole is a benzimidazole derivative characterized by the presence of chloro and methoxy functional groups at the 2- and 5-positions, respectively. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features enhance reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecular frameworks. The electron-donating methoxy group and electron-withdrawing chloro substituent contribute to its tunable electronic properties, facilitating applications in medicinal chemistry and material science. High purity grades are available to ensure consistent performance in research and industrial processes. Proper handling and storage are recommended due to its sensitivity to moisture and light.
2-Chloro-5-methoxybenzimidazole structure
15965-54-5 structure
Product Name:2-Chloro-5-methoxybenzimidazole
CAS No:15965-54-5
MF:C8H7ClN2O
MW:182.60698056221
MDL:MFCD00051945
CID:50274
PubChem ID:519197
Update Time:2025-05-23

2-Chloro-5-methoxybenzimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-methoxy-1H-benzo[d]imidazole
    • 2-Chloro-5-methoxy-1H-benzimidazole
    • 2-Chloro-5-methoxybenzimidazole
    • 2-chloro-6-methoxy-1H-benzimidazole
    • MFCD00051945
    • YSZC2158
    • 2-chloro-5-methoxy-1H-1,3-benzimidazole
    • 15965-54-5
    • AKOS006229071
    • 2-chloro-5-methoxy-1H-1,3-benzodiazole
    • BP-10902
    • AKOS005207117
    • A810051
    • DTXSID90333915
    • 5-Methoxy-2-chlorobenzimidazole
    • EN300-261756
    • 2-Chloro-5-methoxy-1H-benzimidazole #
    • FT-0611824
    • CS-0062004
    • SCHEMBL1193199
    • PS-11593
    • 2-chloro-5-methoxybenzoimidazole
    • 1H-Benzimidazole, 2-chloro-5-methoxy-
    • 1H-Benzimidazole, 2-chloro-6-methoxy-
    • DB-032259
    • MDL: MFCD00051945
    • Inchi: 1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
    • InChI Key: FMDGYQOERIOABX-UHFFFAOYSA-N
    • SMILES: ClC1=NC2C=CC(=CC=2N1)OC
    • BRN: 777455

Computed Properties

  • Exact Mass: 182.02500
  • Monoisotopic Mass: 182.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 37.9Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.393
  • Melting Point: 167-169°C
  • Boiling Point: 365.7±34.0 °C at 760 mmHg
  • Flash Point: 175.0±25.7 °C
  • Refractive Index: 1.656
  • PSA: 37.91000
  • LogP: 2.22490
  • Solubility: Not determined

2-Chloro-5-methoxybenzimidazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-5-methoxybenzimidazole Pricemore >>

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2-Chloro-5-methoxybenzimidazole Suppliers

Amadis Chemical Company Limited
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(CAS:15965-54-5)2-Chloro-5-methoxybenzimidazole
Order Number:A810051
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):446.0
Email:sales@amadischem.com

2-Chloro-5-methoxybenzimidazole Related Literature

Additional information on 2-Chloro-5-methoxybenzimidazole

2-Chloro-5-methoxybenzimidazole: A Comprehensive Overview

2-Chloro-5-methoxybenzimidazole (CAS No. 15965-54-5) is a versatile and intriguing compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its unique benzimidazole framework with substituents at the 2-chloro and 5-methoxy positions, exhibits a range of interesting properties that make it a valuable molecule for both academic research and industrial applications. In this article, we delve into the structural features, synthesis methods, and recent advancements in the utilization of 2-chloro-5-methoxybenzimidazole, highlighting its potential impact on modern chemical science.

The benzimidazole core of this compound is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The substitution pattern at the 2-chloro and 5-methoxy positions introduces specific electronic and steric effects that influence the compound's reactivity and functionality. Recent studies have explored the role of these substituents in modulating the electronic properties of the molecule, which has implications for its application in areas such as coordinate chemistry, catalysis, and biomedical research.

One of the most notable aspects of 2-chloro-5-methoxybenzimidazole is its ability to act as a ligand in coordination chemistry. The nitrogen atoms in the imidazole ring can readily coordinate with metal ions, forming stable metal complexes. These complexes have been studied for their potential use in catalysis, particularly in reactions involving transition metals such as palladium and platinum. For instance, recent research has demonstrated that 2-chloro-5-methoxybenzimidazole can serve as an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.

In addition to its role in coordination chemistry, 2-chloro-5-methoxybenzimidazole has also been investigated for its potential applications in materials science. The compound's ability to form stable complexes with metal ions makes it a promising candidate for the development of new materials with tailored electronic properties. For example, researchers have explored the use of this compound in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and sensing technologies.

The synthesis of 2-chloro-5-methoxybenzimidazole typically involves a multi-step process that begins with the preparation of the benzimidazole skeleton. One common approach involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by substitution reactions to introduce the chloro and methoxy groups at specific positions. Recent advancements in synthetic methodology have focused on optimizing these steps to improve yield and purity, making the compound more accessible for large-scale applications.

From a biological standpoint, 2-chloro-5-methoxybenzimidazole has shown promise as a potential drug candidate. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable molecule for drug discovery efforts. For instance, studies have indicated that this compound may exhibit anti-inflammatory or anti-cancer properties, although further research is needed to fully understand its pharmacological profile.

In conclusion, 2-chloro-5-methoxybenzimidazole (CAS No. 15965-54-5) is a multifaceted compound with significant potential across diverse fields of chemistry and materials science. Its unique structural features, coupled with recent advancements in synthesis and application techniques, position it as a key molecule for future innovations. As research continues to uncover new properties and uses for this compound, its role in advancing chemical science is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:15965-54-5)2-Chloro-5-methoxybenzimidazole
A810051
Purity:99%
Quantity:5g
Price ($):446.0
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